molecular formula C9H4F5N3O2 B12404626 3-Azidopropanoic acid-PFP ester

3-Azidopropanoic acid-PFP ester

Cat. No.: B12404626
M. Wt: 281.14 g/mol
InChI Key: FRSRZMNVGWVIJB-UHFFFAOYSA-N
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Description

3-Azidopropanoic acid-PFP ester is a compound that serves as an azidopropanoic acid linker containing an activated pentafluorophenyl (PFP) ester. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation, allowing the joining of substrates of interest with specific biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azidopropanoic acid-PFP ester typically involves the reaction of 3-azidopropanoic acid with pentafluorophenol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Azidopropanoic acid-PFP ester undergoes several types of chemical reactions, primarily involving its azide and ester functional groups:

Common Reagents and Conditions

    CuAAC: Copper sulfate and sodium ascorbate are commonly used as the copper source and reducing agent, respectively.

    SPAAC: No additional reagents are required, as the reaction is driven by the strain in the alkyne.

    Amide Bond Formation: The reaction typically occurs in the presence of a base such as triethylamine.

Major Products

    Triazole Linkages: Formed from CuAAC and SPAAC reactions.

    Amide Bonds: Formed from the reaction with amines.

Mechanism of Action

The mechanism of action of 3-Azidopropanoic acid-PFP ester involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azidopropanoic acid-PFP ester is unique due to its dual functionality, allowing it to participate in both click chemistry reactions and amide bond formation. This versatility makes it a valuable tool in various scientific and industrial applications .

Properties

Molecular Formula

C9H4F5N3O2

Molecular Weight

281.14 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-azidopropanoate

InChI

InChI=1S/C9H4F5N3O2/c10-4-5(11)7(13)9(8(14)6(4)12)19-3(18)1-2-16-17-15/h1-2H2

InChI Key

FRSRZMNVGWVIJB-UHFFFAOYSA-N

Canonical SMILES

C(CN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F

Origin of Product

United States

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